3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
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Overview
Description
3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom, a cyclopentane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-iodo-1H-pyrazole, which can be synthesized through the iodination of pyrazole.
Cyclopentane ring formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate starting materials.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Methylamino group addition: The methylamino group can be introduced via amination reactions using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
- 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
- 3-(4-Fluoro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
Uniqueness
The uniqueness of 3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid lies in the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogen-substituted analogs.
Biological Activity
3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid, with the CAS number 1500423-31-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15IN4O, indicating the presence of iodine, which can influence its biological interactions. The structure includes a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including:
- Antimicrobial : Pyrazole derivatives have shown effectiveness against various bacteria and fungi.
- Anti-inflammatory : Many compounds in this class reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer : Some pyrazole derivatives demonstrate cytotoxicity against cancer cell lines.
The biological activity of this compound may involve the following mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular signaling pathways related to inflammation and cancer progression .
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting therapeutic effects.
- Cell Cycle Regulation : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial properties.
Case Studies
A recent case study explored the effects of this compound on human cancer cell lines. The results indicated:
- Cell Viability : Treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.
- Apoptosis Induction : Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment, suggesting the compound's potential as an anticancer agent.
Data Table
The following table summarizes key research findings related to the biological activity of this compound:
Study Type | Target Organism/Cell Line | Activity Observed | IC50/MIC (µM) |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Significant growth inhibition | 5 |
Antibacterial | Escherichia coli | Moderate growth inhibition | 10 |
Cancer Cell Line | HeLa | Reduced viability | 15 |
Cancer Cell Line | MCF7 | Induction of apoptosis | 20 |
Properties
Molecular Formula |
C10H14IN3O2 |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14IN3O2/c1-12-10(9(15)16)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8,12H,2-4H2,1H3,(H,15,16) |
InChI Key |
BGUQQFWRMDDZKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(C1)N2C=C(C=N2)I)C(=O)O |
Origin of Product |
United States |
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